molecular formula C11H10FNO2 B7422742 2-fluoroethyl 1H-indole-4-carboxylate

2-fluoroethyl 1H-indole-4-carboxylate

Cat. No.: B7422742
M. Wt: 207.20 g/mol
InChI Key: QKIQDCQQIGYLCB-UHFFFAOYSA-N
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Description

2-Fluoroethyl 1H-indole-4-carboxylate is a fluorinated indole derivative characterized by a carboxylate ester group at the 4-position of the indole ring and a 2-fluoroethyl substituent on the ester moiety.

The compound’s structural features align with medicinal chemistry strategies to optimize pharmacokinetics, as fluorinated groups are often employed to improve membrane permeability and resistance to enzymatic degradation . Its indole core is a privileged scaffold in drug discovery, prevalent in compounds targeting serotonin receptors, kinases, and tubulin .

Properties

IUPAC Name

2-fluoroethyl 1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c12-5-7-15-11(14)9-2-1-3-10-8(9)4-6-13-10/h1-4,6,13H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIQDCQQIGYLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)OCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-fluoroethyl 1H-indole-4-carboxylate typically involves the reaction of 1H-indole-4-carboxylic acid with 2-fluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of dehydrating agents to facilitate esterification. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-fluoroethyl 1H-indole-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

2-fluoroethyl 1H-indole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoroethyl 1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The fluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position : Fluorination on the ethyl ester (target compound) vs. the indole ring (Ethyl 4-fluoro and 5-fluoro analogs) leads to divergent electronic effects. The electron-withdrawing fluorine on the ester may slow esterase-mediated hydrolysis, whereas ring fluorination alters indole’s aromaticity and hydrogen-bonding capacity .
  • Reactivity : Methyl 1H-indole-4-carboxylate undergoes C3 alkylation under ruthenium catalysis , but the 2-fluoroethyl ester’s steric bulk could hinder similar reactivity.

Pharmacological Implications

  • Ring-Fluorinated Indoles : Ethyl 4-fluoro-1H-indole-2-carboxylate’s derivatives show promise in optical and semiconductor applications due to fluorinated aromatic systems .

Research Findings and Data Analysis

Stability and Reactivity

  • The 2-fluoroethyl group’s electron-withdrawing nature may reduce the ester’s hydrolysis rate compared to ethyl or methyl esters, enhancing in vivo stability .
  • Ethyl-5-fluoroindole-2-carboxylate-derived carboxamides exhibit moderate yields (10–37.5%), highlighting challenges in synthesizing sterically hindered indole derivatives .

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